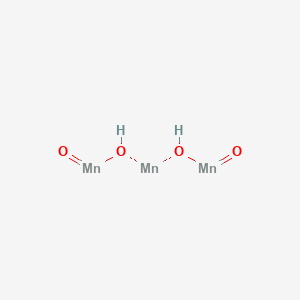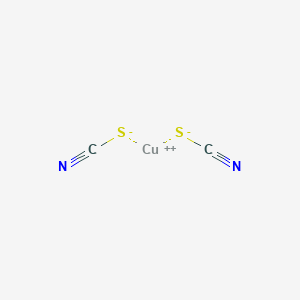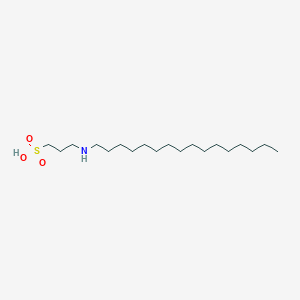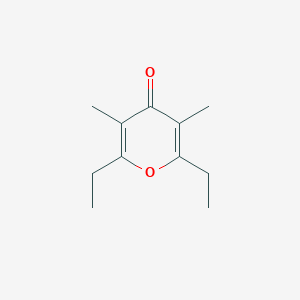
3-cyclohexylpropyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexylpropyl formate is an organic compound with the molecular formula C10H18O2. It is a formate ester derived from cyclohexanol and propyl formate. This compound is known for its pleasant odor and is often used in the fragrance industry. Its chemical structure consists of a cyclohexane ring attached to a propyl group, which is further connected to a formate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-cyclohexylpropyl formate can be synthesized through the esterification reaction between cyclohexanol and propyl formate. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of cyclohexylpropyl formate may involve continuous esterification processes. The reactants, cyclohexanol and propyl formate, are fed into a reactor where they are mixed with an acid catalyst. The reaction mixture is heated, and the water formed during the reaction is continuously removed. The product is then purified through distillation to obtain high-purity cyclohexylpropyl formate.
Chemical Reactions Analysis
Types of Reactions: 3-cyclohexylpropyl formate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, cyclohexylpropyl formate can hydrolyze to form cyclohexanol and propyl formate.
Reduction: Reduction of cyclohexylpropyl formate can yield cyclohexylpropanol.
Oxidation: Oxidation of cyclohexylpropyl formate can lead to the formation of cyclohexylpropanoic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: Cyclohexanol and propyl formate.
Reduction: Cyclohexylpropanol.
Oxidation: Cyclohexylpropanoic acid.
Scientific Research Applications
3-cyclohexylpropyl formate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential use in biological assays and as a fragrance compound in studies related to olfactory receptors.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used in the fragrance industry for its pleasant odor and in the production of perfumes and scented products.
Mechanism of Action
The mechanism of action of cyclohexylpropyl formate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant odor. In chemical reactions, its mechanism of action depends on the specific reaction conditions and the nature of the reactants involved. For example, during hydrolysis, the ester bond is cleaved by the nucleophilic attack of water, resulting in the formation of cyclohexanol and propyl formate.
Comparison with Similar Compounds
3-cyclohexylpropyl formate can be compared with other formate esters such as:
Propyl formate: Similar in structure but lacks the cyclohexane ring, resulting in different physical and chemical properties.
Cyclohexyl formate: Contains a cyclohexane ring but has a formate ester group directly attached to it, differing in its reactivity and applications.
Uniqueness: this compound is unique due to its combination of a cyclohexane ring and a propyl formate group, which imparts distinct olfactory properties and reactivity compared to other formate esters.
Properties
CAS No. |
1129-67-5 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-cyclohexylpropyl formate |
InChI |
InChI=1S/C10H18O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h9-10H,1-8H2 |
InChI Key |
JRZIOSDLPFQFBS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCCOC=O |
Canonical SMILES |
C1CCC(CC1)CCCOC=O |
Key on ui other cas no. |
1129-67-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















